Negligible Antitumor Activity of the Bis-Fluoro Analog Compared to Cyclophosphamide in Rodent Models
In a direct head-to-head comparison reported by Papanastassiou et al. (1966), 2-[bis(2-fluoroethyl)amino]-2H-1,3,2-oxazaphosphorinane 2-oxide (compound IIIb) and its chloro-fluoro analog (IIIc) displayed little, if any, antitumor activity against rodent tumors, in stark contrast to the established efficacy of cyclophosphamide (IIIa), described as one of the most effective biological alkylating agents for treating certain experimental rodent malignancies [1]. This functional divergence demonstrates that fluorine substitution at both nitrogen mustard arms effectively ablates the antitumor activity that defines the parent drug, establishing this compound as a biologically inactive comparator rather than a therapeutic candidate [2].
| Evidence Dimension | In vivo antitumor activity against rodent tumor models |
|---|---|
| Target Compound Data | Little, if any, antitumor activity (IIIb) |
| Comparator Or Baseline | Cyclophosphamide (IIIa): one of the most effective biological alkylating agents for experimental rodent malignancies |
| Quantified Difference | Effective vs. ineffective (categorical difference) |
| Conditions | Rodent tumor models; synthetic compounds tested alongside parent cyclophosphamide (Papanastassiou et al., J. Med. Chem., 1966) |
Why This Matters
This directly informs procurement: this compound is not a substitute for cyclophosphamide in antitumor studies; its primary utility lies in tracer development or as a mechanistic probe, not as a therapeutic lead.
- [1] Papanastassiou, Z. B., Bruni, R. J., Fernandes, F. P., & Levins, P. L. (1966). Potential Carcinolytic Agents. III. Fluoronitrogen Mustard Analogs of Cyclophosphamide. Journal of Medicinal Chemistry, 9(3), 357–359. View Source
- [2] Papanastassiou, Z. B., Bruni, R. J., Fernandes, F. P., & Levins, P. L. (1966). Potential Carcinolytic Agents. III. Fluoronitrogen Mustard Analogs of Cyclophosphamide. Journal of Medicinal Chemistry, 9(3), 357–359. View Source
